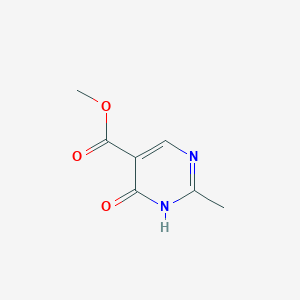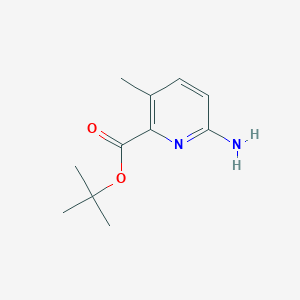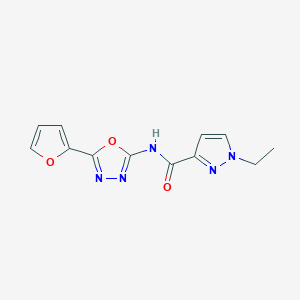
Methyl-4-Hydroxy-2-methylpyrimidin-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . This compound is used in research and has potential applications in various fields, including drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” can be represented by the SMILES notation: CC1=NC=C (C (=O)N1)C (=O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, techniques like X-ray crystallography, NMR, or computational chemistry methods can be used.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” has a molecular weight of 168.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental data, which was not available in the sources I found.Wissenschaftliche Forschungsanwendungen
- Methyl-4-Hydroxy-2-methylpyrimidin-5-carboxylat dient als wertvoller Referenzstandard für pharmazeutische Tests. Forscher verwenden es, um die Genauigkeit analytischer Methoden zu validieren, die Stabilität von Medikamenten zu beurteilen und konsistente Ergebnisse bei der Formulierung und Qualitätskontrolle von Medikamenten zu gewährleisten .
- Einige Studien untersuchen das antivirale Potenzial dieser Verbindung. Ihre strukturellen Merkmale könnten zur Hemmung viraler Enzyme oder zur Störung viraler Replikationswege beitragen. Weitere Untersuchungen sind erforderlich, um ihre antiviralen Mechanismen vollständig zu verstehen .
- Forscher untersuchen die Rolle von This compound in Stoffwechselwegen. Es kann mit Enzymen interagieren, die an der Nukleotidbiosynthese oder anderen zellulären Prozessen beteiligt sind. Das Verständnis dieser Wechselwirkungen kann zu neuartigen pharmazeutischen Zielstrukturen oder Enzyminhibitoren führen .
- Wissenschaftler verwenden diese Verbindung als Werkzeug in biochemischen Assays. Ihre einzigartige Struktur ermöglicht es Forschern, bestimmte Reaktionen oder Pfade zu untersuchen. Zum Beispiel könnte sie in Enzymkinetikstudien eingesetzt werden oder als Substrat für enzymkatalysierte Reaktionen .
- Chemiker verwenden This compound als Baustein in der organischen Synthese. Seine funktionellen Gruppen ermöglichen die Erzeugung komplexerer Moleküle. Durch Modifizierung seiner Struktur können Forscher neue Verbindungen mit gewünschten Eigenschaften entwerfen .
- Die Untersuchung des Potenzials dieser Verbindung in Pflanzenschutzmittel-Anwendungen ist unerlässlich. Sie könnte eine Rolle im Pflanzenschutz, in der Wachstumsregulierung oder in der Schädlingsbekämpfung spielen. Forscher untersuchen ihre Auswirkungen auf den Ernteertrag, die Krankheitsresistenz und die allgemeine Pflanzengesundheit .
Pharmazeutische Forschung und Arzneimittelentwicklung
Antivirale Mittel
Stoffwechselwege und Enzyminhibition
Biochemische Studien
Synthetische Chemie und organische Synthese
Pflanzenschutzmittelforschung
Biochemische Analyse
Biochemical Properties
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate interacts with nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule in various physiological processes .
Cellular Effects
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect can protect cells from inflammation-induced damage . Moreover, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate activates nitric oxide synthase, leading to increased production of nitric oxide. This activation is mediated by the binding of the compound to the enzyme’s cofactor, tetrahydrobiopterin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent anti-inflammatory effects . The compound’s stability and efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound also interacts with key metabolic enzymes, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Transport and Distribution
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity. Additionally, the compound can be transported by specific transporters, such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells. Once inside the cells, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can localize to the endoplasmic reticulum, where it can influence protein folding and secretion .
Eigenschaften
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFRMOXNBWRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)

![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)



![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)

![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)
